1-ethyl-3-methoxypyridin-2-one
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Overview
Description
1-ethyl-3-methoxypyridin-2-one is an organic compound belonging to the pyridone family. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methoxypyridin-2-one typically involves the alkylation of 3-methoxy-2(1H)-pyridone with ethyl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methoxypyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridone ring to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ethyl or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methoxypyridin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2(1H)-pyridone: Lacks the methoxy group, which may affect its reactivity and applications.
3-methoxy-2(1H)-pyridone: Lacks the ethyl group, potentially altering its chemical properties and uses.
1-methyl-3-methoxy-2(1H)-pyridone: Similar structure but with a methyl group instead of an ethyl group, which may influence its behavior in chemical reactions.
Uniqueness
1-ethyl-3-methoxypyridin-2-one’s unique combination of ethyl and methoxy groups on the pyridone ring may confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-ethyl-3-methoxypyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(11-2)8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
ZFGHNKWUVBJKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C(C1=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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